2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine
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Overview
Description
2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CRF1 receptor antagonist and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of diverse heterocyclic structures, such as 5-hydroxy-2H-pyrrol-2-one derivatives, utilizing cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds in a reaction catalyzed by piperidine. This protocol enables efficient synthesis from readily available materials, offering high yields of the derivatives (Fan et al., 2007).
Catalytic Reactions in Organic Synthesis
Piperidine, a component of the compound, serves as a catalyst in a variety of organic reactions, including the sequential amination/annulation/aromatization of carbonyl compounds and propargylamine. This one-pot synthesis method produces functionalized pyridines through a series of reactions leading to the formation of pyridines with regioselective cyclization and aromatization (Abbiati et al., 2003).
Enantioselective Synthesis
The enantioselective synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols is facilitated by nickel-catalyzed reductive cyclization of N-alkynones. Utilizing a P-chiral bisphosphorus ligand, this method produces high yields and excellent enantioselectivities, offering a practical approach to synthesize chiral intermediates from accessible starting materials (Liu et al., 2018).
Metal-Catalyzed Carbonylation Reactions
Cobalt and ruthenium carbonyl-catalyzed carbonylation reactions of pyrrolidines lead to the formation of piperidinones. These reactions are regiospecific and yield significant increases in product formation when using a dual catalytic system. This method has been applied to the synthesis of various lactams and heterocyclic compounds (Wang & Alper, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclobutyl-[4-(2-pyridin-2-ylpiperidine-1-carbonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(16-6-5-7-16)23-14-10-17(11-15-23)21(26)24-13-4-2-9-19(24)18-8-1-3-12-22-18/h1,3,8,12,16-17,19H,2,4-7,9-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAWPICGRRZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3CCN(CC3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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